CAY10583

概述

描述

CAY10583 是一种有效且选择性的白三烯 B4 受体 2 型 (BLT2) 全激动剂。 它以促进角质形成细胞迁移和加速伤口闭合的能力而闻名,使其成为糖尿病创面的一种很有前景的药物 .

科学研究应用

CAY10583 具有广泛的科学研究应用:

化学: 它被用作工具化合物来研究白三烯 B4 受体 2 型 (BLT2) 及其在各种生物过程中的作用。

生物学: this compound 用于研究角质形成细胞迁移和伤口愈合的机制。

医学: 它在治疗糖尿病创面和其他涉及伤口愈合受损的疾病方面具有潜在的治疗应用。

作用机制

CAY10583 通过选择性激活白三烯 B4 受体 2 型 (BLT2) 来发挥作用。 这种激活会导致细胞内钙离子水平升高和细胞外信号调节激酶 (ERK) 的磷酸化,进而促进角质形成细胞迁移和伤口愈合 . 所涉及的分子靶点包括 BLT2 受体和下游信号通路,如 ERK 通路 .

生化分析

Biochemical Properties

CAY10583 plays a significant role in biochemical reactions, particularly in the context of leukocyte functions . It interacts with the BLT2 receptor, a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule involved in leukocyte functions such as aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis . This compound does not displace LTB4 binding to BLT1 at concentrations greater than 1 µM and activates BLT2 at significantly lower concentrations than LTB4 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently increases intracellular calcium stores and induces ERK phosphorylation in Chinese hamster ovary (CHO) cells expressing BLT2, with no effect on CHO cells expressing BLT1 . This suggests that this compound influences cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the BLT2 receptor. As a full agonist for BLT2, this compound binds to this receptor and activates it, leading to an increase in intracellular calcium stores and the induction of ERK phosphorylation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that topical application of this compound (10 μM for 14 days) significantly improved wound closure in diabetic rats

准备方法

CAY10583 的合成涉及在铃木偶联条件下,将 4-[(N-苯基戊酰胺基)甲基]苯基硼酸与 2-溴苯甲酸反应。 该反应通常在钯催化剂和碱(如碳酸钾)的存在下,在二甲基甲酰胺 (DMF) 等溶剂中于升高的温度下进行

化学反应分析

CAY10583 会经历多种类型的化学反应,包括:

氧化: this compound 可以被氧化以形成各种氧化衍生物。

还原: 还原反应可以将 this compound 转化为其还原形式。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

CAY10583 在对 BLT2 受体的选择性和效力方面独一无二。类似化合物包括:

白三烯 B4 (LTB4): BLT2 的天然配体,但与 this compound 相比,选择性和效力较低。

U75302: BLT1 受体拮抗剂,对 BLT2 没有相同的选择性。

LY255283: 另一种 BLT2 激动剂,但具有不同的药代动力学特性 .

This compound 因其对 BLT2 的特异性作用及其在伤口愈合方面的潜在治疗应用而脱颖而出。

生物活性

CAY10583 is a selective agonist for the leukotriene B4 receptor 2 (BLT2), which has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and promoting wound healing. This article delves into the biological activity of this compound, supported by various studies and research findings.

This compound primarily acts on the BLT2 receptor, a G-protein coupled receptor (GPCR) that mediates various physiological responses, including inflammation and pain modulation. The activation of BLT2 by this compound has been shown to influence several cellular processes:

- NK Cell Activity : Research indicates that while this compound can induce significant migration of natural killer (NK) cells, it does not enhance their cytotoxic activity against target cells when compared to leukotriene B4 (LTB4) stimulation. This suggests a selective role for BLT2 in chemotaxis rather than in cytotoxicity .

- TRPV1 Sensitization : In dorsal root ganglia cultures, this compound was found to inhibit LTB4-induced sensitization of the TRPV1 ion channel, which is involved in pain sensation. This desensitizing effect is particularly notable at higher concentrations of LTB4, highlighting the complex interplay between BLT1 and BLT2 receptors .

Wound Healing Properties

This compound has demonstrated promising effects in promoting wound healing:

- Keratinocyte Migration : Studies have shown that this compound enhances keratinocyte migration in vitro, which is crucial for effective wound closure. In vivo experiments revealed that topical application of this compound significantly accelerated wound healing in full-thickness skin wounds compared to control groups .

- Dosage and Efficacy : In a controlled study, administration of this compound at 10 μM over 14 days resulted in greater wound closure rates, emphasizing its potential as a therapeutic agent for diabetic ulcers and other chronic wounds .

Table 1: Summary of Biological Activities of this compound

Case Studies

- NK Cell Response Study : In a study examining the effects of LTB4 and its receptors on NK cells, preincubation with this compound did not enhance cytotoxicity against K562 cells, indicating that while BLT2 activation promotes migration, it does not directly contribute to cytotoxic functions .

- Pain Modulation Study : Another investigation highlighted the role of this compound in modulating pain responses through TRPV1 desensitization. The study demonstrated that intraplantar administration of this compound could significantly reduce thermal hyperalgesia induced by zymosan, further supporting its analgesic potential in inflammatory conditions .

属性

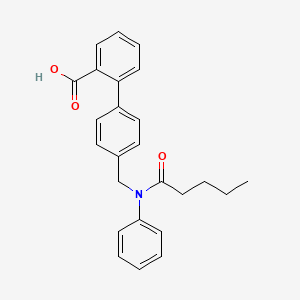

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?

A: this compound binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, this compound promotes cell proliferation and migration, particularly in epithelial cells. [, , ]

Q2: What evidence suggests a role for this compound in wound healing?

A: Studies using both in vitro and in vivo models have shown that this compound can accelerate wound healing. In cultured intestinal epithelial cells, this compound enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where this compound treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that this compound might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []

Q3: Are there any structural analogs of this compound with similar biological activity?

A: Yes, researchers have synthesized structural derivatives of this compound and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than this compound in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the this compound scaffold.

Q4: What are the limitations of current research on this compound?

A: While promising, the research on this compound is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of this compound treatment and its potential impact on other physiological processes remain to be fully elucidated.

Q5: What techniques are used to study this compound and its interactions with BLT2?

A5: Various techniques are employed to investigate this compound. These include:

- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]

- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of this compound. [, ]

- Fluorescent labeling: A fluorescent derivative of this compound has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。